methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thienopyrimidine derivative, with a triazole moiety. The reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: It is used in studies related to its anti-inflammatory and neuroprotective properties.
Chemical Biology: The compound serves as a probe for studying the interactions of heterocyclic compounds with biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets:
Anti-inflammatory Action: It modulates the activity of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α), reducing inflammation.
Neuroprotection: The compound exerts neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways in neuronal cells.
Comparison with Similar Compounds
Methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Triazolopyrimidine Derivatives: These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Thienopyrimidine Derivatives: These compounds are explored for their potential as kinase inhibitors and anti-inflammatory agents.
Properties
Molecular Formula |
C14H10F2N6O2S |
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Molecular Weight |
364.33 g/mol |
IUPAC Name |
methyl 4-[2-(difluoromethyl)pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C14H10F2N6O2S/c1-6-8-11-19-10(7-3-4-18-22(7)14(15)16)20-21(11)5-17-12(8)25-9(6)13(23)24-2/h3-5,14H,1-2H3 |
InChI Key |
DIUKKCKWOSWSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=NN4C(F)F)C(=O)OC |
Origin of Product |
United States |
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